1-(9H-carbazol-9-yl)-3-(1H-imidazol-1-yl)propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-(1H-imidazol-1-yl)propan-2-ol is a complex organic compound that features both carbazole and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-(1H-imidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of carbazole with a suitable halogenated propanol derivative, followed by the introduction of the imidazole ring through nucleophilic substitution. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(9H-carbazol-9-yl)-3-(1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of 1-(9H-carbazol-9-yl)-3-(1H-imidazol-1-yl)propan-2-one.
Reduction: Formation of 1-(9H-carbazol-9-yl)-3-(1H-imidazolin-1-yl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 1-(9H-carbazol-9-yl)-3-(1H-imidazol-1-yl)propan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carbazole moiety can intercalate with DNA, while the imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-(9H-carbazol-9-yl)-3-(1H-pyrazol-1-yl)propan-2-ol
- 1-(9H-carbazol-9-yl)-3-(1H-triazol-1-yl)propan-2-ol
- 1-(9H-carbazol-9-yl)-3-(1H-benzimidazol-1-yl)propan-2-ol
Uniqueness: 1-(9H-carbazol-9-yl)-3-(1H-imidazol-1-yl)propan-2-ol is unique due to the presence of both carbazole and imidazole rings, which confer distinct electronic and steric properties
Properties
IUPAC Name |
1-carbazol-9-yl-3-imidazol-1-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-14(11-20-10-9-19-13-20)12-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-10,13-14,22H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSJBPZDDUXRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C=CN=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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